- Biomimetic Aerobic Oxidation of Amino Alcohols to LactamsChemistry - A European Journal, 2012, 18(37), 11524-11527,
Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)
1-Acetyl-2-pyrrolidone is a versatile organic compound characterized by its pyrrolidone backbone and acetyl functional group. This structure imparts favorable solubility in both polar and nonpolar solvents, making it useful in a range of chemical and pharmaceutical applications. Its reactivity as an intermediate enables its use in synthesizing heterocyclic compounds, agrochemicals, and specialty polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Additionally, its compatibility with various reaction conditions enhances its utility in fine chemical synthesis. Researchers value 1-acetyl-2-pyrrolidone for its balanced properties, which support efficient derivatization and functionalization in complex organic transformations.

1-Acetyl-2-pyrrolidone structure
Product name:1-Acetyl-2-pyrrolidone
CAS No:932-17-2
MF:C6H9NO2
Molecular Weight:127.141161680222
MDL:MFCD00014101
CID:811052
PubChem ID:87562872
1-Acetyl-2-pyrrolidone 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone,1-acetyl-
- 1-ACETYL-2-PYRROLIDONE
- 1-acetylpyrrolidin-2-one
- N-Acetyl-2-pyrrolidone
- 2-Pyrrolidinone, 1-acetyl-
- N-Acetylpyrrolidone
- N-Acetyl-2-pyrrolidinone
- YLHUPYSUKYAIBW-UHFFFAOYSA-N
- 1-acetyl-2-oxopyrrolidine
- N-Acetylpyrrolidon
- NSC50334
- N-acetylpyrrolidinone
- N-Acetylpyrrolidin-2-one
- WLN: T5NVTJ AV1
- 1-Acetyl-2-pyrrolidinone #
- 1-Acetyl-2-pyrrolidinone (ACI)
- 1-Acetylpyrrolidone
- N-Acetyl-α-pyrrolidinone
- N-Acetyl-α-pyrrolidone
- N-Acetylbutyrolactam
- NSC 50334
- CS-0186313
- NS00039534
- SCHEMBL185461
- DTXSID30239321
- CHEMBL12223
- 1-Acetyl-2-pyrrolidone , 95%
- AS-59407
- 5-21-06-00357 (Beilstein Handbook Reference)
- H11367
- BRN 0002625
- NSC-50334
- A1418
- AI3-32424
- 932-17-2
- InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- DB-057381
- MFCD00014101
- EINECS 213-248-1
- YLHUPYSUKYAIBW-UHFFFAOYSA-
- UNII-DL2S7T2BKP
- AKOS006228225
- SY053592
- DL2S7T2BKP
- 1-Acetyl-2-pyrrolidone
-
- MDL: MFCD00014101
- インチ: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- InChIKey: YLHUPYSUKYAIBW-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCCC1=O
- BRN: 0002625
計算された属性
- 精确分子量: 127.06300
- 同位素质量: 127.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- 互变异构体数量: 2
- Surface Charge: 0
- トポロジー分子極性表面積: 37.4
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1,15 g/cm3
- Boiling Point: 231°C(lit.)
- フラッシュポイント: 110.7°C
- Refractive Index: 1.4810-1.4850
- PSA: 37.38000
- LogP: 0.09320
- Solubility: 未確定
1-Acetyl-2-pyrrolidone Security Information
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- RTECS号:UY5717000
- Risk Phrases:R36/37/38
1-Acetyl-2-pyrrolidone 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
1-Acetyl-2-pyrrolidone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-59407-10MG |
1-acetylpyrrolidin-2-one |
932-17-2 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-59407-25G |
1-acetylpyrrolidin-2-one |
932-17-2 | >97% | 25g |
£399.00 | 2025-02-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1418-25G |
1-Acetyl-2-pyrrolidone |
932-17-2 | >98.0%(GC) | 25g |
¥1350.00 | 2024-04-15 | |
eNovation Chemicals LLC | D748133-100g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 98.0% | 100g |
$155 | 2024-06-07 | |
TRC | A192325-500mg |
1-Acetyl-2-pyrrolidone |
932-17-2 | 500mg |
$ 65.00 | 2022-06-08 | ||
Chemenu | CM344009-25g |
1-Acetyl-2-pyrrolidone |
932-17-2 | 95%+ | 25g |
$77 | 2024-07-19 | |
1PlusChem | 1P003ED1-5g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 97% | 5g |
$14.00 | 2025-02-19 | |
1PlusChem | 1P003ED1-100g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 97% | 100g |
$84.00 | 2025-02-19 | |
Ambeed | A826300-5g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 5g |
$22.0 | 2025-03-18 | |
eNovation Chemicals LLC | D748133-10g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 98.0% | 10g |
$65 | 2025-02-20 |
1-Acetyl-2-pyrrolidone 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ; 18 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 2 h, reflux
Reference
- A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and AminesAngewandte Chemie, 2011, 50(44), 10377-10380,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 2 h, reflux; reflux → rt
Reference
- Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ; 30 min, rt
Reference
- Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational studyACS Catalysis, 2012, 2(2), 208-218,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Reference
- Green preparation of 4-amino-1-butanol and its N-protected derivative, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Acetyl chloride ; 2 h, reflux
Reference
- Photocatalytic oxidations of lactams and N-acylamines1982, , ,,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Cupric chloride , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Acetonitrile , Water
Reference
- Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactamsTetrahedron Letters, 1999, 40(37), 6765-6768,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 1.5 h, reflux
Reference
- Rhodanine derivatives as novel inhibitors of PDE4Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Iodobenzene diacetate Solvents: Nitromethane , Decane ; 30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
1.2 Reagents: Sodium sulfite
Reference
- Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocolRSC Advances, 2013, 3(43), 19765-19768,
Synthetic Circuit 12
Reaction Conditions
1.1 5 h, reflux
Reference
- Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agentsBioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329,
Synthetic Circuit 13
Reaction Conditions
Reference
- Product class 10: γ-Lactams and larger ring lactamsScience of Synthesis, 2005, 21, 647-711,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 2 h, reflux
Reference
- Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compoundsAdvanced Synthesis & Catalysis, 2010, 352, 1841-1845,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ; 48 h, 1000 psi, 100 °C
Reference
- Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino EstersOrganic Letters, 2003, 5(21), 3955-3957,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 2 h, reflux
Reference
- Transition metal complex catalysts and processes for the hydrogenation of amides, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 h, reflux
Reference
- Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signalingOrganic & Biomolecular Chemistry, 2013, 11(22), 3706-3732,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 1 h, 55 °C
Reference
- Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen PeroxideJournal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756,
1-Acetyl-2-pyrrolidone Raw materials
- N-(4-Hydroxybutyl)acetamide
- N-(prop-2-en-1-yl)acetamide
- 2-Methoxy-1-pyrroline
- Acetamide,N-[4-(trimethylsilyl)-3-butyn-1-yl]-
- 1,3-Propanediol
- Methyl formate
- 1-(pyrrolidin-1-yl)ethan-1-one
- Methyl acetate
- 1-ethenylpyrrolidin-2-one
1-Acetyl-2-pyrrolidone Preparation Products
1-Acetyl-2-pyrrolidone 関連文献
-
1. Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation productsM. V. Lock,B. F. Sagar J. Chem. Soc. B 1966 690
-
2. 876. The synthesis and rearrangement of 3-vinyl-2-pyrrolidoneW. A. W. Cummings,A. C. Davis J. Chem. Soc. 1964 4591
-
Dong-Feng Chai,Zhuo Ma,Hong Yan,YunFeng Qiu,Hong Liu,Hua-Dong Guo,Guang-Gang Gao RSC Adv. 2015 5 78771
-
4. Autoxidation of N-alkyl amides. Part III. Mechanism of thermal oxidationB. F. Sagar J. Chem. Soc. B 1967 1047
-
5. X-Ray structures and magnetism of azido-bridged mixed-ligand binuclear copper(II) complexes. Model complexes of the type III copper protein centreKeiji Matsumoto,Shun'ichiro Ooi,Wasuke Mori,Yasuo Nakao J. Chem. Soc. Dalton Trans. 1990 3117
932-17-2 (1-Acetyl-2-pyrrolidone) Related Products
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推奨される供給者
Amadis Chemical Company Limited
(CAS:932-17-2)1-Acetyl-2-pyrrolidone

Purity:99%
はかる:100g
Price ($):201.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932-17-2)1-Acetyl-2-pyrrolidone

Purity:98%
はかる:Company Customization
Price ($):Inquiry